![molecular formula C24H21N3O4 B2682315 4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-99-3](/img/structure/B2682315.png)
4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Material Science Applications
Compounds with the 1,3,4-oxadiazole moiety, similar to the core structure of interest, have been explored for their potential in material science. For instance, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized and characterized. These materials exhibit good thermal stability and can be cast into thin, flexible films with potential applications in electronics and coatings due to their mechanical properties and thermal resistance (Sava et al., 2003).
Pharmaceutical and Biological Research
In pharmaceutical and biological research, derivatives of 1,3,4-oxadiazole, akin to the chemical structure , have demonstrated a range of activities. For example:
Anticancer properties have been reported for substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showcasing moderate to excellent activity against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).
Antimicrobial and antiproliferative activities have been observed in 1,3,4-oxadiazole N-Mannich bases. These compounds exhibited significant activity against pathogenic bacteria and cancer cell lines, presenting a promising avenue for the development of new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Chemical Synthesis and Reactivity
The reactivity and synthesis of 1,3,4-oxadiazole derivatives have also been a focus of research. Studies on the photolysis of 1,3,4-oxadiazoles in alcohols have provided insights into the chemical behavior and potential synthetic applications of these compounds, demonstrating their versatile roles in producing various chemical structures (Tsuge et al., 1977).
Mécanisme D'action
Target of Action
The primary target of the compound 4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is the Fibroblast Growth Factor Receptor-1 (FGFR1) . FGFR1 is a type of receptor tyrosine kinase (RTK) that plays a key role in cellular signaling related to cell proliferation, survival, differentiation, migration, and angiogenesis .
Mode of Action
4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide interacts with FGFR1 by inhibiting its function . This inhibition occurs when the compound binds to FGFR1, forming multiple hydrogen bonds . This binding prevents FGFR1 from activating downstream signaling pathways, including the MAPK and PLCγ signaling pathways .
Biochemical Pathways
The inhibition of FGFR1 by 4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide affects several biochemical pathways. The most significant of these is the MAPK pathway, which is involved in cell proliferation and differentiation . By inhibiting FGFR1, the compound prevents the activation of this pathway, thereby affecting the cell cycle .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its ability to bind to fgfr1 and inhibit its function .
Result of Action
The result of the action of 4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is the inhibition of cell proliferation in non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification . The compound also induces cellular apoptosis and inhibits the phosphorylation of FGFR1, PLCγ1, and ERK in a dose-dependent manner .
Propriétés
IUPAC Name |
4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-29-20-13-19(14-21(15-20)30-2)23-26-27-24(31-23)25-22(28)18-10-8-17(9-11-18)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXMWSXSRWSZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

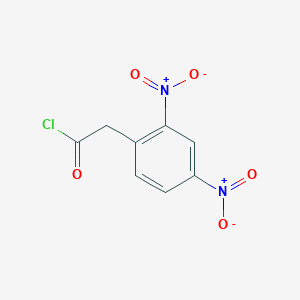

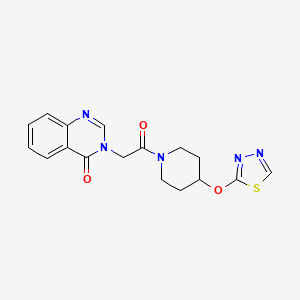
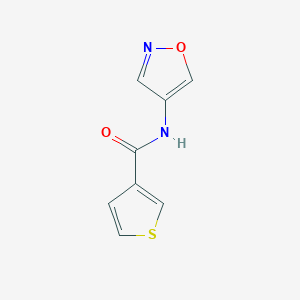
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2682238.png)
![2-((2-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682239.png)
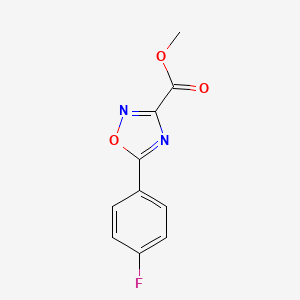
![ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2682243.png)

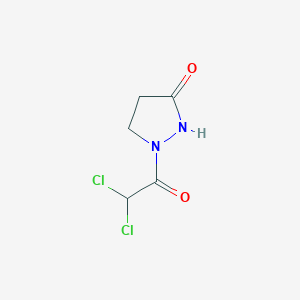
![2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2682248.png)
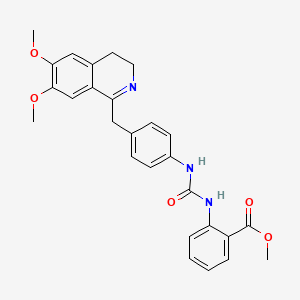
![3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2682250.png)
